molecular formula C9H8F3NO2 B11754726 4-(Dimethylamino)-2,3,5-trifluorobenzoic acid

4-(Dimethylamino)-2,3,5-trifluorobenzoic acid

Cat. No.: B11754726
M. Wt: 219.16 g/mol
InChI Key: YUKZKWNIHYGTMV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2,3,5-trifluorobenzoic acid is an organic compound characterized by the presence of a dimethylamino group and three fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2,3,5-trifluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(Dimethylamino)-2,3,5-trifluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,3,5-trifluorobenzoic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability . These interactions can influence various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2,3,5-trifluorobenzoic acid is unique due to the combination of the dimethylamino group and three fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

4-(dimethylamino)-2,3,5-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-13(2)8-5(10)3-4(9(14)15)6(11)7(8)12/h3H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZKWNIHYGTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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